molecular formula C25H32N2O2 B14398191 1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole CAS No. 89882-45-1

1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole

Katalognummer: B14398191
CAS-Nummer: 89882-45-1
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: GJRWOTDHZCKBGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features two benzyloxybutyl groups attached to the imidazole ring, making it a unique and versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole can be achieved through several methods. One common approach involves the reaction of 1H-imidazole with 4-(benzyloxy)butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic positions can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups at the benzylic positions .

Wissenschaftliche Forschungsanwendungen

1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups can enhance the compound’s binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

89882-45-1

Molekularformel

C25H32N2O2

Molekulargewicht

392.5 g/mol

IUPAC-Name

1,5-bis(4-phenylmethoxybutyl)imidazole

InChI

InChI=1S/C25H32N2O2/c1-3-11-23(12-4-1)20-28-17-9-7-15-25-19-26-22-27(25)16-8-10-18-29-21-24-13-5-2-6-14-24/h1-6,11-14,19,22H,7-10,15-18,20-21H2

InChI-Schlüssel

GJRWOTDHZCKBGW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COCCCCC2=CN=CN2CCCCOCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.